
N-Formyl-L-tyrosine
Descripción general
Descripción
N-Formyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a formyl group. L-tyrosine itself is a significant amino acid and plays a crucial role in protein synthesis as well as serving as a precursor for various specialized metabolites and biochemical processes.
Synthesis Analysis
Biotechnological production of L-tyrosine, the precursor to N-Formyl-L-tyrosine, can be achieved using microorganisms and involves pathways that differ between microbes and plants. The synthesis of 2-[18F]fluoro-L-tyrosine, a fluorine-labeled amino acid, was achieved through regiospecific fluoro-de-stannylation, which can be a potential method for creating N-Formyl-L-tyrosine derivatives (Hess et al., 2002).
Molecular Structure Analysis
The crystal and molecular structures of L-tyrosine, from which N-Formyl-L-tyrosine is derived, have been determined using neutron diffraction techniques. These studies help understand the three-dimensional network of hydrogen bonds and the conformations of the amino acid (Frey et al., 1973).
Chemical Reactions and Properties
L-tyrosine, the core structure of N-Formyl-L-tyrosine, reacts with 4-Formylbenzene diazonium hexafluorophosphate to introduce a bioorthogonal aldehyde functionality. Such reactions are essential for understanding the chemical properties and potential modifications of N-Formyl-L-tyrosine (Gavrilyuk et al., 2012).
Physical Properties Analysis
The physical properties of L-tyrosine, such as its crystalline structure and interaction with light, have been studied through techniques like IR-LD spectroscopy and quantum chemical calculations. These studies provide insights into the behavior of N-Formyl-L-tyrosine under various conditions (Koleva et al., 2007).
Aplicaciones Científicas De Investigación
Yeast Ascospore Wall Precursor : N,N'-Bisformyl dityrosine and N-formyl tyrosine have been identified as precursors in the spore wall synthesis of Saccharomyces cerevisiae. These compounds contribute to the formation of a non-peptidic, cross-linked macromolecular network on the spore surface, indicating their importance in the structural integrity of yeast spores (Briza et al., 1996).
Site-Selective Tyrosine Bioconjugation : Photoredox catalysis has been used for site-selective tyrosine bioconjugation, incorporating bioorthogonal formyl groups into native proteins. This methodology enables the synthesis of structurally defined fluorescent conjugates from native proteins, demonstrating the utility of N-formyl tyrosine in protein modification and pharmaceutical applications (Li et al., 2021).
Conformational Analysis : A detailed conformational study of N-formyl-L-tyrosinamide was performed using a genetic algorithm. This study helps to understand the structural implications of the hydroxyl substitution on the benzene ring of tyrosine, which is relevant for designing and interpreting experiments in protein chemistry and drug design (Guerdaoui et al., 2017).
Biotechnological Production and Applications : L-Tyrosine, a precursor to N-Formyl-L-tyrosine, has significant biotechnological applications. It is used in pharmaceuticals, dietary supplements, and as a precursor for various industrial applications. Biotechnological methods offer environmentally friendly means of producing L-tyrosine from biomass (Lütke-Eversloh et al., 2007).
Bacterial Chemotactic Oligopeptides and Intestinal Barrier : N-Formyl-methionyl-leucyl-tyrosine, a bacterial chemotactic peptide, was studied in relation to intestinal absorption and enterohepatic circulation. It highlights the role of formylated tyrosine-containing peptides in gut physiology and potential implications in gut inflammatory disorders (Ferry et al., 1989).
Safety And Hazards
Direcciones Futuras
The use of N-Formyl-L-tyrosine in the development of new therapeutic approaches for treating inflammatory diseases is a promising future direction . The ability of N-Formyl-L-tyrosine to induce multiple pro-inflammatory events including chemotaxis of neutrophils and macrophages and generation of inflammatory cytokines and oxygen species makes it a potential target for drug design .
Propiedades
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWPHMRHBMAFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315501 | |
| Record name | N-Formyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-L-tyrosine | |
CAS RN |
13200-86-7 | |
| Record name | N-Formyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

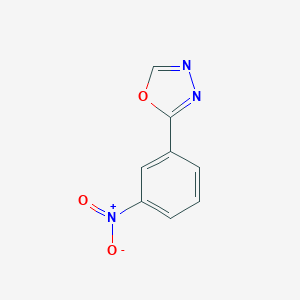


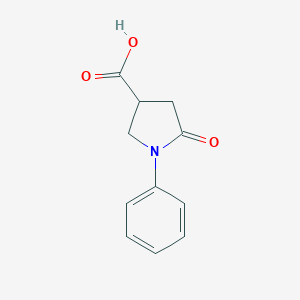
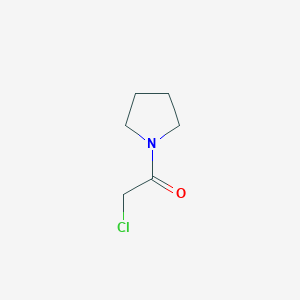
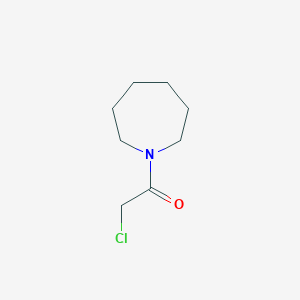
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
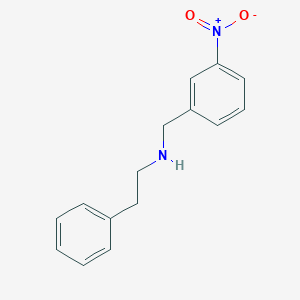

![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
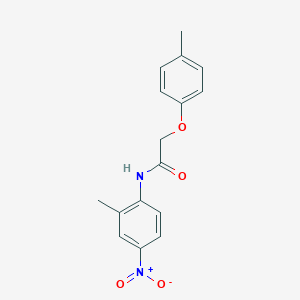
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
